SGA360

Description

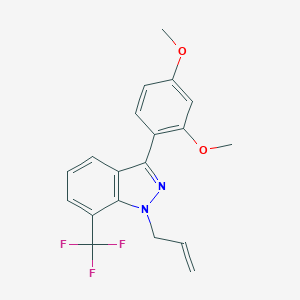

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-prop-2-enyl-7-(trifluoromethyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-4-10-24-18-14(6-5-7-15(18)19(20,21)22)17(23-24)13-9-8-12(25-2)11-16(13)26-3/h4-9,11H,1,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIOASGFHBRKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C3=C2C=CC=C3C(F)(F)F)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470214 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680611-86-3 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SGA360: A Technical Overview of its Mechanism of Action as a Selective Aryl Hydrocarbon Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract: SGA360 is a synthetic, small molecule compound identified as a selective aryl hydrocarbon receptor modulator (SAhRM) with potent anti-inflammatory properties. Chemically known as 3-(2,4-dimethoxyphenyl)-1-(2-propen-1-yl)-7-(trifluoromethyl)-1H-indazole, this compound represents a class of therapeutic agents that uncouple the anti-inflammatory signaling of the Aryl Hydrocarbon Receptor (AhR) from its classical toxicological pathway. This document provides an in-depth summary of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.

Core Mechanism of Action: Selective AhR Modulation

The primary mechanism of action of this compound is its function as a selective modulator of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, it is now recognized as a key regulator of immune responses[1][2].

This compound's mechanism is distinct from classical AhR agonists. Instead of promoting the receptor's canonical signaling pathway, it leverages a non-canonical, repressive function. The key facets of its action are:

-

Direct AhR Binding: this compound competitively binds to the cytosolic AhR complex[3]. This binding event is the initiating step for its downstream effects.

-

Inhibition of Nuclear Translocation: Upon binding, this compound does not induce the conformational changes required for the AhR to translocate into the nucleus. Instead, mechanistic studies have revealed that this compound enhances the cytoplasmic retention of the AhR[4]. This is a critical divergence from typical agonists, which promote nuclear translocation and dimerization with the ARNT protein to activate gene transcription via Dioxin Response Elements (DREs)[2].

-

AhR-Dependent Repression of Inflammatory Genes: The anti-inflammatory effects of this compound are strictly dependent on the presence of AhR. In experiments using AhR knockout mice (Ahr-/-), this compound had no effect on inflammation or inflammatory gene expression, confirming the receptor's essential role[1][5].

-

Antagonism of Pro-inflammatory Signaling: this compound attenuates the expression of numerous inflammatory genes, including SAA1, Cox2 (Ptgs2), Il6, and Il1b[1][3][5]. It achieves this, in part, by preventing the association of both AhR and the pro-inflammatory transcription factor NF-κB (p65 subunit) with the promoters of these genes[4]. It is also suggested that this compound may act by antagonizing endogenous AhR agonists that are produced during inflammation[4].

-

Selective Action: this compound was developed as a derivative of a parent compound (WAY-169916) to specifically increase AhR affinity while ablating binding to the estrogen receptor (ER), ensuring its selective action and reducing potential off-target effects[1][5].

Signaling and Logic Diagrams

The following diagrams illustrate the molecular pathways and experimental logic central to understanding this compound's function.

References

- 1. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

SGA360: A Selective Aryl Hydrocarbon Receptor Modulator with Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SGA360 is a synthetic, small molecule that acts as a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM). It was developed as a structural analog of WAY-169916 with modifications to enhance its affinity for the AhR and ablate its binding to the estrogen receptor (ER).[1] this compound exhibits potent anti-inflammatory properties by repressing cytokine-mediated gene expression in an AhR-dependent manner, without significantly activating dioxin-responsive element (DRE)-driven transcription. This selective modulation of AhR activity positions this compound as a promising therapeutic candidate for inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and signaling pathways associated with this compound.

Core Concepts and Mechanism of Action

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, such as those involved in xenobiotic metabolism (e.g., CYP1A1).[1] However, the AhR is also implicated in the regulation of immune responses and inflammation.

This compound is classified as a selective Ah receptor modulator (SAhRM), meaning it binds to the AhR but does not induce the classical DRE-mediated transcriptional activation associated with prototypical AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] Instead, this compound leverages the AhR to suppress the expression of pro-inflammatory genes, such as Serum Amyloid A1 (SAA1), which are induced by inflammatory cytokines like interleukin-1β (IL-1β).[1] Mechanistic studies suggest that this compound may promote the cytoplasmic retention of the AhR, thereby inhibiting the nuclear translocation required for pro-inflammatory signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity, selectivity, and in vivo efficacy.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| IC50 | AhR | 3 µM | Human | Competitive Ligand Binding | Murray et al., 2010 |

| Binding | ERα | Minimal | Human | ERα Competitor Assay | Murray et al., 2010 |

| Binding | ERβ | No Binding | Human | ERβ Binding Assay | Murray et al., 2010 |

Table 2: In Vitro Efficacy of this compound in Huh7 Cells

| Assay | Endpoint | Conditions | Result | Reference |

| SAA1 Gene Expression | Repression of IL-1β-induced SAA1 | Huh7 cells stimulated with IL-1β | This compound represses SAA1 expression | Murray et al., 2010 |

| AhR Agonist Activity | DRE-driven luciferase reporter | HepG2 40/6 cells | Essentially no agonist activity | Murray et al., 2010 |

Table 3: In Vivo Anti-Inflammatory Efficacy of this compound in a TPA-Induced Ear Edema Model

| Animal Model | Treatment | Endpoint | Result | Reference |

| C57BL6/J Mice | 30 µg this compound + 1.5 µg TPA (topical) | Ear Swelling | Significant inhibition | Murray et al., 2010 |

| C57BL6/J Mice | 30 µg this compound + 1.5 µg TPA (topical) | Inflammatory Gene Expression (Saa3, Cox2, Il6) | Significant inhibition | Murray et al., 2010 |

| Ahr-/- Mice | 30 µg this compound + 1.5 µg TPA (topical) | Ear Swelling | No effect | Murray et al., 2010 |

| Ahr-/- Mice | 30 µg this compound + 1.5 µg TPA (topical) | Inflammatory Gene Expression | No effect | Murray et al., 2010 |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound as a selective Ah receptor modulator.

Caption: Proposed mechanism of this compound as a selective Ah receptor modulator.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for characterizing a selective Ah receptor modulator like this compound.

Caption: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

AhR Competitive Ligand Binding Assay

This protocol is based on the methods described by Murray et al. (2010) to determine the binding affinity of this compound to the human AhR.

-

Objective: To determine the IC50 value of this compound for the human AhR.

-

Materials:

-

Mouse liver cytosol expressing the human AhR.

-

125I-labeled AHR photoaffinity ligand (e.g., 2-azido-3-[125I]iodo-7,8-dibromodibenzo-p-dioxin).

-

This compound and other test compounds.

-

Tricine-SDS-PAGE gels and electrophoresis apparatus.

-

Electroblotting apparatus and membrane.

-

Gamma counter.

-

-

Procedure:

-

Prepare reaction mixtures containing mouse liver cytosol with expressed human AhR and the 125I-labeled photoaffinity ligand at a fixed concentration (e.g., 420 pM).

-

Add increasing concentrations of unlabeled this compound or other competitor ligands to the reaction mixtures.

-

Incubate the mixtures to allow for competitive binding.

-

Expose the samples to UV light to cross-link the photoaffinity ligand to the AhR.

-

Separate the proteins by Tricine-SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Excise the radioactive bands corresponding to the AhR-ligand complex.

-

Quantify the radioactivity using a gamma counter.

-

Calculate the percentage of inhibition of radioligand binding at each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis.

-

DRE-Driven Luciferase Reporter Gene Assay

This protocol is designed to assess the AhR agonist or antagonist activity of this compound using a DRE-driven luciferase reporter cell line, as described in Murray et al. (2010).[1]

-

Objective: To determine if this compound acts as an agonist or antagonist of DRE-mediated transcription.

-

Cell Lines:

-

Human HepG2 40/6 (stably transfected with a DRE-driven luciferase reporter).

-

Mouse H1L1.1c2 (stably transfected with a DRE-driven luciferase reporter).

-

-

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound, TCDD (positive control agonist), and other test compounds.

-

Luciferase Assay System (e.g., Promega).

-

Luminometer.

-

-

Procedure for Agonist Testing:

-

Seed HepG2 40/6 or H1L1.1c2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or TCDD for a specified period (e.g., 4-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the total protein concentration.

-

-

Procedure for Antagonist Testing:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

-

Co-treat the cells with a fixed, sub-maximal concentration of TCDD (e.g., EC50 concentration).

-

Incubate for a specified period (e.g., 4-24 hours).

-

Measure the luciferase activity as described above.

-

Determine the ability of this compound to inhibit TCDD-induced luciferase activity.

-

SAA1 Gene Expression Assay in Huh7 Cells

This protocol details the methodology to assess the ability of this compound to repress cytokine-induced SAA1 gene expression in human hepatoma Huh7 cells, based on the work of Murray et al. (2010).[1]

-

Objective: To quantify the repression of IL-1β-induced SAA1 mRNA expression by this compound.

-

Cell Line: Human Huh7 hepatoma cells.

-

Materials:

-

Complete cell culture medium.

-

Recombinant human IL-1β.

-

This compound and other test compounds.

-

RNA isolation kit (e.g., TRIzol).

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for human SAA1 and a housekeeping gene (e.g., GAPDH).

-

Representative Human SAA1 Forward Primer: 5'-TCGTTCCTTGGCGAGGCTTTTG-3'

-

Representative Human SAA1 Reverse Primer: 5'-AGGTCCCCTTTTGGCAGCATCA-3'

-

Representative Human GAPDH Forward Primer: 5'-TGCACCACCAACTGCTTAGC-3'

-

Representative Human GAPDH Reverse Primer: 5'-GGCATGGACTGTGGTCATGAG-3'

-

-

-

Procedure:

-

Seed Huh7 cells in a 6-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with IL-1β (e.g., 2 ng/mL) for 4-6 hours.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using primers for SAA1 and the housekeeping gene.

-

Calculate the relative expression of SAA1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the IL-1β-stimulated control.

-

TPA-Induced Ear Edema Model in Mice

This in vivo protocol is used to evaluate the anti-inflammatory properties of this compound, as described by Murray et al. (2010).[1]

-

Objective: To assess the ability of this compound to reduce inflammation in a mouse model.

-

Animal Model:

-

Wild-type C57BL6/J mice.

-

AhR-knockout (Ahr-/-) mice on a C57BL6/J background.

-

-

Materials:

-

12-O-tetradecanoylphorbol-13-acetate (TPA).

-

This compound.

-

Acetone (vehicle).

-

Micrometer for ear thickness measurement.

-

-

Procedure:

-

Anesthetize 6-week-old male mice.

-

Topically apply 30 µg of this compound in 50 µL of acetone to the right ear.

-

Immediately after, topically apply 1.5 µg of TPA in 50 µL of acetone to the same ear.

-

Apply the vehicle (acetone) alone to the left ear as a control.

-

After 6 hours, euthanize the animals.

-

Measure the thickness of both ears using a micrometer.

-

Take a 7mm punch biopsy from each ear and weigh it to determine the wet weight.

-

Isolate RNA from the ear punches for gene expression analysis of inflammatory markers (e.g., Saa3, Cox2, Il6) by qPCR.

-

Compare the degree of edema and inflammatory gene expression between the TPA-treated ears with and without this compound, and between wild-type and Ahr-/- mice.

-

Conclusion

This compound represents a significant advancement in the field of AhR modulation. Its ability to selectively repress inflammatory gene expression without inducing DRE-mediated transcription highlights a novel therapeutic approach for a variety of inflammatory conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of this compound and other SAhRMs. Further investigation into the precise molecular mechanisms of this compound-mediated gene repression and its efficacy in various disease models is warranted.

References

In Vivo Anti-Inflammatory Efficacy of SGA360: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGA360, a selective aryl hydrocarbon receptor (AHR) modulator, has demonstrated significant anti-inflammatory properties in multiple preclinical in vivo models. Acting as an AHR antagonist, this compound effectively enhances the cytoplasmic retention of the AHR, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription. This unique mechanism of action has been shown to attenuate inflammation in models of dermal inflammation, gout, and septic shock. This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing the experimental protocols, quantitative outcomes, and the underlying signaling pathways.

TPA-Induced Dermal Inflammation

The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice is a well-established assay for evaluating the efficacy of topical anti-inflammatory agents. In this model, this compound has been shown to potently suppress the inflammatory response.

Quantitative Data

| Parameter | Vehicle Control | TPA (1.5 µg) | TPA (1.5 µg) + this compound (30 µg) | % Inhibition |

| Ear Thickness | Baseline | Marked Increase | Significant Reduction | ~50% |

| Ear Wet Weight | Baseline | Marked Increase | Significant Reduction | ~50% |

| Pro-inflammatory Gene Expression | ||||

| Cox2 | Basal | Upregulated | Near Basal Levels[1] | - |

| Il6 | Basal | Upregulated | Significantly Suppressed[1] | - |

| Il1b | Basal | Upregulated | Significantly Suppressed[1] | - |

Experimental Protocol

Animal Model: 6-week-old male C57BL/6J mice.[1]

Induction of Inflammation:

-

Mice are anesthetized.

-

1.5 µg of TPA dissolved in 50 µL of acetone is topically applied to the right ear.[1]

-

The left ear receives the vehicle (acetone) alone as a control.

This compound Administration:

-

30 µg of this compound in 50 µL of vehicle is topically applied to the right ear immediately following TPA administration.[1]

Assessment of Inflammation (6 hours post-TPA application):

-

Animals are euthanized.

-

Ear thickness is measured using a micrometer.

-

A 7 mm ear punch is collected, and the wet weight is determined.

-

RNA is isolated from ear punches for quantitative PCR analysis of pro-inflammatory gene expression.

Signaling Pathway and Experimental Workflow

Monosodium Urate (MSU) Crystal-Induced Gout and Peritonitis

This compound has also shown efficacy in mitigating the inflammatory response in models of gout, a condition characterized by the deposition of MSU crystals in the joints.

Quantitative Data

| Parameter | Vehicle Control | MSU Crystals | MSU Crystals + this compound |

| Joint Edema | Baseline | Severe Edema | Mitigated Edema[2][3] |

| Neutrophil Migration (Peritoneum) | Basal | Significant Infiltration | Repressed Infiltration[3] |

| Macrophage Migration (Peritoneum) | Basal | Significant Infiltration | Repressed Infiltration[3] |

Note: Specific quantitative data on the percentage of edema reduction and immune cell count changes are not yet fully available in the public domain.

Experimental Protocol

Animal Model: Mice (specific strain and sex may vary depending on the specific study design).

MSU-Induced Gout Model:

-

MSU crystals are injected into the joint space (e.g., ankle or knee) to induce an acute inflammatory response.

-

This compound is administered (e.g., topically or systemically) prior to or concurrently with the MSU crystal injection.

-

Joint swelling is measured at specified time points using calipers.

MSU-Induced Peritonitis Model:

-

MSU crystals are injected into the peritoneal cavity.

-

This compound is administered as a pretreatment.

-

Peritoneal lavage is performed at a designated time point to collect immune cells.

-

Neutrophil and macrophage populations are quantified using flow cytometry or microscopy.

Logical Relationship Diagram

Lipopolysaccharide (LPS)-Induced Endotoxic Shock

The anti-inflammatory effects of this compound extend to systemic inflammation, as demonstrated in the LPS-induced endotoxic shock model, a severe, life-threatening condition.

Quantitative Data

| Parameter | Vehicle Control | LPS | LPS + this compound |

| Lethality | 0% | High Mortality | 40% Decrease in Lethality[3][4] |

| Pro-inflammatory Cytokine mRNA Expression | |||

| Il6, Il1b, Tnfa (Lung) | Basal | Upregulated | Significantly Attenuated[2][3][4] |

| Il6, Il1b, Tnfa (Liver) | Basal | Upregulated | Significantly Attenuated[3][4] |

| Il6, Il1b, Tnfa (Kidney) | Basal | Upregulated | Significantly Attenuated[3][4] |

Note: A specific survival curve and precise fold-changes in cytokine expression are pending full publication of the detailed study data.

Experimental Protocol

Animal Model: Mice (specific strain and sex may vary).

Induction of Endotoxic Shock:

-

A lethal or sub-lethal dose of LPS is administered via intraperitoneal injection.

This compound Administration:

-

This compound is administered as a pretreatment prior to the LPS challenge.

Assessment of Outcomes:

-

Survival is monitored over a specified period (e.g., 48-72 hours).

-

For mechanistic studies using a lower LPS dose, animals are euthanized at an earlier time point (e.g., 6-24 hours).

-

Tissues (lung, liver, kidney) are harvested for the analysis of pro-inflammatory gene expression by quantitative PCR.

Experimental Workflow Diagram

Conclusion

The collective in vivo data strongly support the potential of this compound as a novel anti-inflammatory agent. Its efficacy across diverse models of inflammation, coupled with a well-defined mechanism of action centered on the modulation of the AHR pathway, makes it a compelling candidate for further development. Future studies should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound and exploring its therapeutic potential in chronic inflammatory disease models.

References

Unraveling the Profile of SGA360: A Selective Ah Receptor Modulator

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of SGA360 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound has been identified as a selective aryl hydrocarbon receptor (AhR) modulator (SAhRM) with promising anti-inflammatory properties. Unlike typical AhR agonists, this compound does not induce a dioxin-like transcriptional response but instead represses inflammatory gene expression. This unique mechanism of action makes it a compound of significant interest for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, based on preclinical studies.

Pharmacokinetics

As of the latest available data, detailed quantitative pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME) data such as Cmax, Tmax, area under the curve (AUC), and half-life, have not been publicly disclosed in the reviewed scientific literature. The primary focus of published research has been on the pharmacodynamic effects and mechanism of action of this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent anti-inflammatory effects, which are mediated through the modulation of the AhR signaling pathway. Preclinical studies have demonstrated its efficacy in various in vivo models of inflammation.

Table 1: Summary of In Vivo Pharmacodynamic Studies of this compound

| Model | Species | Dose/Route of Administration | Key Findings | Reference |

| 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema | C57BL/6J mice | 30 μg / topical | Significantly inhibited TPA-mediated ear swelling and the induction of inflammatory genes (e.g., Saa3, Cox2, Il6). | [1][2] |

| TPA-induced ear edema | Ahr-/- mice | 30 μg / topical | No effect on TPA-mediated ear swelling or inflammatory gene expression, demonstrating AHR dependency. | [1][2] |

| Lipopolysaccharide (LPS)-induced endotoxic shock | Mice | Not specified | Significantly inhibited lethality and attenuated inflammatory signaling in tissues. | [3] |

| Monosodium urate (MSU) crystal-induced gout | Mice | Topical | Mitigated joint edema. | [3] |

Mechanism of Action

This compound exhibits a distinct mechanism of action compared to classical AhR agonists. Instead of activating the canonical AhR signaling pathway that leads to the transcription of genes like CYP1A1, this compound selectively modulates AhR activity to produce anti-inflammatory effects.

Key mechanistic features include:

-

Selective Ah Receptor Modulation: this compound is a selective Ah receptor modulator (SAhRM).[1][2]

-

Lack of Agonist Activity: It exhibits essentially no AhR agonist activity.[1][2]

-

Repression of Inflammatory Genes: this compound represses cytokine-mediated expression of acute-phase genes, such as SAA1, and other inflammatory genes like Saa3, Cox2, and Il6.[1][2][3]

-

Enhanced Cytoplasmic Retention of AhR: Mechanistic studies have revealed that this compound does not induce the nuclear translocation of the AhR. Instead, it enhances its localization in the cytoplasm.[3]

-

AHR-Dependent Anti-Inflammatory Action: The anti-inflammatory effects of this compound are dependent on the presence of the Ah receptor, as demonstrated in Ahr-knockout mice.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.

TPA-Induced Ear Edema Model

This model is a standard method for assessing the anti-inflammatory potential of topical agents.

-

Animals: 6-week-old male C57BL/6J mice (wild-type or Ahr-/-).[2]

-

Induction of Inflammation: A solution of 1.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 50 µl of acetone is applied topically to the right ear of the mice.[2]

-

Treatment: A 30 µg dose of this compound in 50 µl of vehicle is applied topically to the right ear immediately following TPA administration. The left ear typically receives the vehicle alone as a control.[2]

-

Assessment: The degree of inflammation is assessed 6 hours after the induction of inflammation. This can be measured by ear thickness or weight.[2]

-

Gene Expression Analysis: Ear tissue can be collected for the analysis of inflammatory gene expression (e.g., Saa3, Cox2, Il6) using methods like quantitative real-time PCR.

LPS-Induced Endotoxic Shock Model

This model is used to evaluate the systemic anti-inflammatory effects of a compound.

-

Animals: Mouse model.

-

Induction of Shock: Administration of lipopolysaccharide (LPS).

-

Treatment: Exposure to this compound.

-

Assessment: Monitoring of lethality and measurement of inflammatory signaling in tissues.[3]

Signaling Pathway

The anti-inflammatory action of this compound is mediated by its unique interaction with the Ah receptor, leading to the suppression of inflammatory signaling cascades.

Conclusion

This compound represents a novel class of anti-inflammatory agents that function as selective Ah receptor modulators. Its ability to suppress inflammatory gene expression without acting as a classical AhR agonist makes it a compelling candidate for further drug development. While the currently available data strongly supports its pharmacodynamic efficacy and elucidates its mechanism of action, a significant gap exists in the understanding of its pharmacokinetic properties. Future studies detailing the ADME profile of this compound will be critical for its translation into a clinical setting. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working on this promising compound.

References

- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SGA360 in the Modulation of Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGA360 is a novel synthetic ligand identified as a selective Aryl hydrocarbon Receptor (AhR) modulator (SAhRM) with potent anti-inflammatory properties. This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, focusing on its ability to modulate cytokine expression. Detailed experimental protocols for key in vivo and in vitro studies are provided, along with a quantitative summary of its effects on inflammatory markers. Furthermore, signaling pathways influenced by this compound are visually represented to facilitate a deeper understanding of its molecular interactions. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor historically associated with the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, emerging research has unveiled its critical role in regulating immune responses and inflammation.[1] The discovery of selective AhR modulators (SAhRMs) like this compound, which can harness the receptor's anti-inflammatory functions without eliciting its toxic responses, represents a promising therapeutic strategy. This compound has demonstrated significant efficacy in preclinical models of inflammation by suppressing the expression of key pro-inflammatory cytokines.[1][2][3] This guide delves into the technical details of this compound's mechanism and its effects on cytokine modulation.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through a novel mechanism of AhR modulation. Unlike classical AhR agonists that promote the nuclear translocation of the receptor, this compound facilitates the cytoplasmic retention of AhR .[2] This sequestration in the cytoplasm prevents the AhR from forming a heterodimer with the AhR Nuclear Translocator (ARNT) and binding to Dioxin Response Elements (DREs) in the promoter regions of target genes, a critical step for the transcription of many pro-inflammatory genes.

Furthermore, evidence suggests that this compound's anti-inflammatory activity involves the inhibition of the NF-κB signaling pathway .[1] The precise molecular details of this inhibition are still under investigation, but it is hypothesized to occur through crosstalk between the AhR and NF-κB signaling cascades. By preventing the activation of NF-κB, this compound can effectively block the transcription of a wide array of pro-inflammatory cytokines and chemokines.

Signaling Pathway Diagrams

In Vivo and In Vitro Efficacy

The anti-inflammatory effects of this compound have been demonstrated in a variety of preclinical models.

Quantitative Data on Cytokine and Inflammatory Marker Modulation

The following tables summarize the quantitative effects of this compound on the expression of key inflammatory genes.

Table 1: Effect of this compound on Gene Expression in TPA-Induced Ear Inflammation in Mice

| Gene | Treatment | Fold Change vs. TPA Control | Reference |

| Saa3 | TPA + this compound | Significantly Decreased | [1] |

| Cox2 | TPA + this compound | Significantly Decreased | [1] |

| Il6 | TPA + this compound | Significantly Decreased | [1][3] |

Table 2: Effect of this compound on Gene Expression in In Vitro Models

| Cell Line | Inflammatory Stimulus | Target Gene | Effect of this compound | Reference |

| Huh7 | Cytokines | SAA1 | Repressed Gene Expression | [1][3] |

| Macrophages | LPS | Inflammatory Genes | Attenuated Expression | [2] |

Summary of Key Preclinical Studies

-

TPA-Mediated Ear Inflammatory Edema Model: Topical application of this compound significantly inhibited ear swelling and the induction of inflammatory genes such as Saa3, Cox2, and Il6 in mice.[1] This effect was dependent on the presence of the AhR, as Ahr-null mice did not show a response to this compound.[1]

-

LPS-Mediated Endotoxic Shock Model: this compound administration significantly protected mice from lipopolysaccharide (LPS)-induced lethality and attenuated systemic inflammatory signaling.[2]

-

Monosodium Urate (MSU) Crystal-Induced Gout Model: In a mouse model of gout, this compound was effective in mitigating joint edema, demonstrating its potential for treating crystal-induced inflammatory conditions.[2]

-

In Vitro Macrophage Studies: RNA-sequencing analysis of macrophages treated with LPS revealed that this compound attenuated the expression of a broad range of inflammatory genes.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

TPA-Mediated Ear Inflammatory Edema in Mice

Objective: To assess the anti-inflammatory effect of topically applied this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice.

Materials:

-

C57BL/6 mice (wild-type and Ahr-null)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

This compound

-

Acetone (vehicle)

-

Micropipettes

-

Ear punch biopsy tool

-

Analytical balance

-

RNA extraction and qRT-PCR reagents

Procedure:

-

Divide mice into experimental groups (e.g., Vehicle, TPA only, TPA + this compound).

-

Prepare a solution of TPA in acetone (e.g., 20 µg/mL).

-

Prepare a solution of this compound in acetone at the desired concentration.

-

Anesthetize the mice.

-

Apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.

-

For the treatment group, apply 20 µL of the this compound solution to the same ear immediately after TPA application. The left ear can serve as a vehicle control.

-

After a set time point (e.g., 6 hours), euthanize the mice.

-

Measure the thickness of both ears using a caliper.

-

Collect a standard-sized ear punch biopsy from both ears and weigh them.

-

Isolate RNA from the ear tissue for gene expression analysis of inflammatory markers (Saa3, Cox2, Il6) by qRT-PCR.

Workflow Diagram:

LPS-Mediated Endotoxic Shock in Mice

Objective: To evaluate the protective effect of this compound against lipopolysaccharide (LPS)-induced systemic inflammation and lethality in mice.

Materials:

-

C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Sterile saline

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Group mice and administer this compound or vehicle via the desired route (e.g., i.p. or oral gavage) at a predetermined time before LPS challenge.

-

Prepare a solution of LPS in sterile saline.

-

Inject a lethal or sub-lethal dose of LPS (e.g., 15 mg/kg) intraperitoneally.

-

Monitor the mice for signs of endotoxic shock and record survival over a set period (e.g., 72 hours).

-

For mechanistic studies, a separate cohort of mice can be euthanized at an earlier time point (e.g., 2-6 hours) after LPS challenge to collect blood and tissues for cytokine analysis (e.g., ELISA for serum IL-6) and gene expression studies.

Monosodium Urate (MSU) Crystal-Induced Gout in Mice

Objective: To assess the efficacy of this compound in an in vivo model of gouty arthritis.

Materials:

-

C57BL/6 mice

-

Monosodium urate (MSU) crystals

-

This compound

-

Sterile saline

-

Syringes and needles for intra-articular or subcutaneous injection

-

Calipers for measuring joint swelling

Procedure:

-

Prepare a sterile suspension of MSU crystals in saline.

-

Anesthetize the mice.

-

Inject the MSU crystal suspension into the desired site (e.g., knee joint, ankle, or a subcutaneous air pouch).

-

Administer this compound or vehicle to the mice either locally or systemically before or after the MSU injection.

-

Measure joint swelling at regular intervals using calipers.

-

At the end of the experiment, euthanize the mice and collect joint tissue for histological analysis and measurement of inflammatory cell infiltration. Peritoneal exudates can also be collected to assess inflammatory cell migration.

Conclusion

This compound represents a promising new class of anti-inflammatory agents that function through the selective modulation of the Aryl hydrocarbon Receptor. Its unique mechanism of promoting cytoplasmic retention of AhR, coupled with its ability to interfere with NF-κB signaling, allows for the potent suppression of a broad range of pro-inflammatory cytokines. The preclinical data from various in vivo and in vitro models strongly support its therapeutic potential for a variety of inflammatory conditions. Further research is warranted to fully elucidate the intricate molecular details of its action and to translate these promising findings into clinical applications.

References

- 1. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of SGA360: A Technical Overview

For Immediate Release

A deep dive into the selective aryl hydrocarbon receptor modulator, SGA360, reveals significant anti-inflammatory properties, positioning it as a promising candidate for further drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound's mechanism of action.

Introduction

This compound, chemically identified as 1-allyl-7-trifluoromethyl-1H-indazol-3-yl]-4-methoxyphenol, is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has demonstrated notable anti-inflammatory effects in preclinical studies.[1][2] Unlike typical AHR agonists that can mediate toxicity, this compound exhibits minimal AHR agonist activity.[1][2] Instead, its anti-inflammatory action is attributed to its ability to repress cytokine-mediated gene expression and inhibit inflammatory responses in an AHR-dependent manner.[1][2][3] This document synthesizes the available data on this compound, offering a detailed look at its efficacy, mechanism, and the experimental frameworks used to elucidate its properties.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Inhibition of TPA-Mediated Ear Edema in Mice

| Treatment Group | Ear Punch Weight (mg) | Inhibition of Edema (%) |

| Vehicle | 10.5 ± 0.8 | - |

| TPA | 25.4 ± 1.5 | - |

| TPA + this compound (30 µg) | 15.2 ± 1.1 | ~60% |

Data derived from the TPA-mediated ear inflammatory edema model in C57BL6/J mice.[1][2]

Table 2: Repression of Inflammatory Gene Expression in TPA-Treated Mouse Ears

| Gene | Fold Induction (TPA vs. Vehicle) | Inhibition by this compound (%) |

| Saa3 | ~1200 | ~85% |

| Cox2 | ~45 | ~70% |

| Il6 | ~250 | ~80% |

Gene expression was measured by quantitative real-time PCR in ear tissue from the TPA-mediated ear edema model.[1][2]

Table 3: Effect of this compound on LPS-Mediated Endotoxic Shock in Mice

| Treatment Group | Survival Rate (%) |

| LPS | 0% |

| LPS + this compound | >50% |

Data from a lipopolysaccharide (LPS)-induced endotoxic shock model.[3]

Table 4: Inhibition of Pro-inflammatory Gene Expression in LPS-Treated Macrophages

| Gene | Inhibition by this compound (%) |

| Il6 | Significant |

| Tnf | Significant |

| Ptgs2 (Cox2) | Significant |

Data from RNA-seq analysis of thioglycolate-elicited primary peritoneal macrophages treated with LPS.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-inflammatory properties.

TPA-Mediated Ear Inflammatory Edema Model

This in vivo model was utilized to assess the topical anti-inflammatory activity of this compound.[1][2]

-

Animal Model: 6-week-old male C57BL6/J and Ahr-null (Ahr-/-) mice were used.

-

Induction of Inflammation: Inflammation was induced by the topical application of 1.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in 50 µl of acetone to the right ear of each mouse. The left ear received the vehicle (acetone) alone as a control.

-

Treatment: this compound (30 µg in 50 µl acetone) was applied topically to the right ear immediately following TPA administration.

-

Assessment of Edema: Six hours after TPA application, mice were euthanized. A 6 mm biopsy punch was taken from the central part of both ears, and the punches were weighed. The difference in weight between the right and left ear punches was used as a measure of edema.

-

Gene Expression Analysis: Ear tissue was collected and processed for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure the expression levels of inflammatory genes such as Saa3, Cox2, and Il6.

LPS-Mediated Endotoxic Shock Model

This model was employed to evaluate the systemic anti-inflammatory effects of this compound.[3]

-

Animal Model: Mice were used for this study.

-

Treatment: Mice were pre-treated with this compound.

-

Induction of Endotoxic Shock: Lipopolysaccharide (LPS) was administered to induce endotoxic shock.

-

Assessment: Survival rates were monitored over a specified period. Tissues were also collected to analyze for inflammatory signaling attenuation.

In Vitro Macrophage Studies

Primary peritoneal macrophages were used to investigate the cellular mechanism of this compound's anti-inflammatory action.[3]

-

Cell Culture: Thioglycolate-elicited primary peritoneal macrophages were harvested and cultured.

-

Treatment: Macrophages were treated with LPS in the presence or absence of this compound.

-

RNA Sequencing: RNA was extracted from the cells and subjected to RNA-sequencing (RNA-seq) analysis to determine the global gene expression changes and identify the inflammatory genes modulated by this compound.

-

Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to assess the occupancy of AHR and the p65 subunit of NF-κB on the promoters of inflammatory genes like Ptgs2.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

AHR-Dependent Repression of Inflammatory Gene Expression

The anti-inflammatory activity of this compound is critically dependent on the presence of a functional AHR.[1][2] In Ahr-null mice, this compound failed to inhibit TPA-mediated ear swelling and the induction of inflammatory genes, confirming that its mechanism of action is AHR-mediated.[1][2]

Mechanistic studies suggest that this compound does not induce the nuclear translocation of AHR, a step typically associated with AHR agonist activity.[3] Instead, it appears to enhance the cytoplasmic localization of AHR.[3] This cytoplasmic retention of AHR is thought to interfere with the pro-inflammatory signaling cascades.

References

- 1. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

SGA360: A Selective Aryl Hydrocarbon Receptor Modulator and its Impact on AHR Nuclear Translocation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor implicated in a diverse array of cellular processes, ranging from xenobiotic metabolism to immune regulation. Its dysregulation has been linked to various pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention. SGA360 has emerged as a novel selective AHR modulator (SAhRM) with potent anti-inflammatory properties. A key feature of this compound's mechanism of action is its unique interaction with the AHR signaling pathway, specifically its ability to inhibit the nuclear translocation of the receptor. This technical guide provides a comprehensive overview of this compound, its interaction with AHR, and the experimental methodologies used to characterize this interaction.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a cytosolic transcription factor that remains in an inactive state through its association with a complex of chaperone proteins, including heat shock protein 90 (Hsp90).[1][2] Upon binding to an agonist ligand, the AHR undergoes a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal (NLS). This allows the AHR to translocate into the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT).[1][3] This AHR:ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] A primary target gene of the AHR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.

This compound: A Selective AHR Modulator (SAhRM)

This compound is a synthetic small molecule that has been identified as a selective AHR modulator.[1][3][4] Unlike classical AHR agonists, which promote nuclear translocation and subsequent DRE-mediated gene transcription, this compound exhibits a unique mode of action. It has been shown to possess anti-inflammatory properties by repressing the expression of pro-inflammatory genes in an AHR-dependent manner, without inducing the expression of DRE-driven genes like CYP1A1.[1][3]

Mechanism of Action: Inhibition of AHR Nuclear Translocation

A pivotal aspect of this compound's function is its ability to prevent the nuclear translocation of the AHR.[5] Mechanistic studies have revealed that this compound does not induce the conformational changes necessary for the dissociation of chaperone proteins and the unmasking of the NLS.[5] Instead, evidence suggests that this compound enhances the cytoplasmic retention of the AHR, thereby preventing its interaction with ARNT in the nucleus and subsequent binding to DREs.[5] This cytoplasmic sequestration effectively antagonizes the canonical AHR signaling pathway.

Quantitative Data on this compound Activity

While specific binding affinities (Kd) and IC50 values for this compound's antagonist activity on AHR are not extensively reported in publicly available literature, the following table summarizes the key quantitative findings regarding its biological effects.

| Parameter | Description | Finding | Reference |

| AHR Agonist Activity | Ability to activate DRE-driven gene expression (e.g., CYP1A1). | Exhibited essentially no AHR agonist activity. | [1][3] |

| AHR Binding Affinity | Relative affinity for the human AHR compared to other SGA compounds. | This compound has a higher affinity for the human AHR than SGA293. | [1] |

| Anti-inflammatory Activity | Repression of TPA-mediated induction of inflammatory genes in C57BL6/J mice. | Significantly inhibits the expression of Saa3, Cox2, and Il6. | [1][3] |

| AHR Dependence | Effect of this compound in Ahr-deficient (Ahr-/-) mice. | No effect on TPA-mediated ear swelling or inflammatory gene expression. | [1][3] |

| Effect on AHR Localization | Impact on the subcellular distribution of the AHR protein. | Fails to induce nuclear translocation and enhances cytoplasmic localization. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and AHR. These are representative protocols and may require optimization for specific experimental conditions.

DRE-Luciferase Reporter Gene Assay

This assay is used to assess the ability of a compound to activate or inhibit AHR-dependent transcription.

Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter construct (HepG2 40/6).[1]

Protocol:

-

Cell Seeding: Seed HepG2 40/6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Mode: Treat cells with varying concentrations of the test compound (e.g., this compound) or a known AHR agonist (e.g., TCDD as a positive control) for 4-24 hours.

-

Antagonist Mode: Pre-treat cells with varying concentrations of the test compound for 1 hour, followed by the addition of a fixed concentration of an AHR agonist (e.g., TCDD at its EC50 concentration) for an additional 4-24 hours.

-

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Passive Lysis Buffer, Promega).

-

Luciferase Activity Measurement: Add luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. For antagonist activity, calculate the percent inhibition of the agonist-induced luciferase activity.

Immunofluorescence Staining for AHR Localization

This method is used to visualize the subcellular localization of AHR in response to compound treatment.

Cell Line: Any cell line endogenously expressing AHR (e.g., primary macrophages, Hepa-1c1c7 cells).

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the test compound (this compound), a known AHR agonist (TCDD), or vehicle control for a specified time (e.g., 1-2 hours).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for AHR diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. The localization of AHR (cytoplasmic vs. nuclear) can be determined by comparing the AHR signal with the DAPI nuclear stain.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine if AHR binds to the DREs of target genes in vivo after treatment with a compound.

Cell Line: A cell line responsive to AHR activation (e.g., Hepa-1c1c7).

Protocol:

-

Cross-linking: Treat cells with the test compound. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with an anti-AHR antibody or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific for the DRE region of AHR target genes (e.g., CYP1A1). The amount of precipitated DNA is quantified and expressed as a percentage of the input chromatin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for characterizing AHR modulators.

Caption: AHR signaling pathway modulation by agonists and this compound.

Caption: Experimental workflow for characterizing this compound's effect on AHR.

Preclinical and Clinical Development

Currently, there is limited publicly available information regarding the preclinical development of this compound in oncology models or any ongoing clinical trials. The primary focus of the existing research has been on its anti-inflammatory properties. Further investigation is warranted to explore the potential therapeutic applications of this compound in cancer and other diseases where AHR signaling is implicated.

Conclusion

This compound represents a promising class of selective AHR modulators that uncouple the anti-inflammatory effects of AHR from its classical role in xenobiotic metabolism. Its unique mechanism of inhibiting AHR nuclear translocation provides a novel strategy for targeting AHR-mediated pathologies. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this compound and other SAhRMs as potential therapeutic agents. Further research is needed to fully elucidate the molecular details of this compound-AHR interaction and to explore its full therapeutic potential in various disease contexts.

References

- 1. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

SGA360: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGA360 is a synthetic, selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has garnered significant interest for its potential therapeutic applications, particularly in the context of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a modulator of the AHR signaling pathway. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and potential application of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 3-(2,4-dimethoxyphenyl)-1-(2-propen-1-yl)-7-(trifluoromethyl)-1H-indazole, is a small molecule with the chemical formula C19H17F3N2O2.[3] Its structure is characterized by a trifluoromethyl-substituted indazole core linked to a dimethoxyphenyl group and an allyl chain.[3] This unique chemical architecture is responsible for its selective interaction with the aryl hydrocarbon receptor.

| Property | Value | Reference |

| CAS Number | 680611-86-3 | [3][4][5][6] |

| Molecular Formula | C19H17F3N2O2 | [3][6] |

| Molecular Weight | 362.35 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3][6] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 2.5 mg/ml | [6] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 2-fluoro-3-(trifluoromethyl)benzoic acid.[7] The key steps include the formation of a benzophenone derivative followed by microwave-assisted cyclization with hydrazine to form the indazole core. Subsequent allylation yields this compound.[7]

Synthesis of Intermediates

A detailed, step-by-step synthesis procedure is outlined below, based on published literature.[7][8]

Step 1: Synthesis of 2-Fluoro-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide (9) To a solution of 2-fluoro-3-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF), 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine are added. After stirring, N,O-dimethylhydroxylamine hydrochloride is added, and the mixture is stirred for an additional 8 hours. The reaction is then quenched with water and extracted with ethyl acetate to yield the amide product.[7]

Step 2: Synthesis of 2,4-Dimethoxyphenyl[(2-fluoro-3-(trifluoromethyl)phenyl]methanone (10) This benzophenone derivative is synthesized by treating the amide from the previous step with 2,4-dimethoxyphenylmagnesium bromide.[7]

Step 3: Synthesis of 3-(2,4-Dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (12) Microwave irradiation of the benzophenone derivative in the presence of anhydrous hydrazine results in the formation of the indazole ring structure.[7]

Final Synthesis of this compound (Compound 2)

Step 4: Synthesis of 1-Allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (this compound) Sodium hydride is added to a solution of the indazole intermediate in anhydrous N,N-dimethylformamide (DMF). After stirring, allyl bromide is added, and the reaction mixture is stirred for an additional 4 hours at 60°C to yield a mixture of this compound and its isomer.[7]

Mechanism of Action and Signaling Pathway

This compound functions as a selective modulator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[3][9] Unlike classical AHR agonists such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), this compound exhibits partial agonist and antagonist properties.[3] It can suppress inflammatory signaling in an AHR-dependent manner without inducing the toxic effects associated with full AHR activation.[3][8][10]

The mechanism of action of this compound involves its ability to selectively inhibit the AHR-dependent xenobiotic/dioxin response element (X/DRE)-mediated pathway while maintaining the non-X/DRE pathway.[11] This selective modulation is key to its therapeutic potential, allowing for the repression of inflammatory genes without activating the full spectrum of AHR target genes, some of which are associated with toxicity.[11]

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. pure.psu.edu [pure.psu.edu]

- 3. medkoo.com [medkoo.com]

- 4. This compound | AhR modulator, SAA1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound|CAS 680611-86-3|DC Chemicals [dcchemicals.com]

- 6. This compound | CAS 680611-86-3 | Cayman Chemical | Biomol.com [biomol.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Ah Receptor Ligands Mediate Enhanced SREBP1 Proteolysis to Restrict Lipogenesis in Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SGA360 in In-Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro use of SGA360, a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM). The protocols outlined below are intended to facilitate the investigation of this compound's effects on cell viability, apoptosis, and inflammatory signaling in cell culture models.

Introduction to this compound

This compound is a potent and selective modulator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating various biological processes, including immune responses.[1][2] Unlike classical AHR agonists, this compound exhibits anti-inflammatory properties by repressing cytokine-mediated gene expression in an AHR-dependent manner.[2][3] Mechanistically, this compound has been shown to enhance the cytoplasmic localization of AHR, thereby preventing its nuclear translocation and subsequent activation of target genes.[1] This unique mode of action makes this compound a valuable tool for studying AHR signaling and for the development of novel anti-inflammatory therapeutics.

Data Presentation

Currently, specific IC50 values for this compound in various cancer cell lines are not widely available in the public domain. However, based on its known anti-inflammatory effects and its mechanism of action, a starting point for concentration ranges in in-vitro experiments can be inferred from related studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Table 1: Recommended Starting Concentration Ranges for this compound in In-Vitro Assays

| Assay Type | Cell Line Examples | Recommended Starting Concentration Range | Incubation Time |

| Cell Viability (e.g., MTT, MTS) | Huh7, Primary Peritoneal Macrophages | 1 µM - 50 µM | 24 - 72 hours |

| Apoptosis (e.g., Annexin V) | Huh7, Primary Peritoneal Macrophages | 1 µM - 50 µM | 24 - 48 hours |

| Anti-inflammatory Gene Expression | Huh7, Primary Peritoneal Macrophages | 100 nM - 10 µM | 6 - 24 hours |

Experimental Protocols

Cell Culture

Protocol 1: Culturing Huh7 Cells

-

Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cells and incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and re-plate at the desired density.

-

Protocol 2: Isolation and Culture of Primary Peritoneal Macrophages

-

Elicitation: Inject a mouse intraperitoneally with 1-2 ml of 3% thioglycollate broth.

-

Harvesting: After 3-4 days, euthanize the mouse and disinfect the abdomen with 70% ethanol.

-

Make a small midline incision and lavage the peritoneal cavity with 5-10 ml of sterile, cold PBS.

-

Collect the peritoneal fluid containing the macrophages.

-

Cell Culture:

-

Centrifuge the collected fluid at 300 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells in a culture dish and incubate for 2-4 hours at 37°C to allow macrophages to adhere.

-

Gently wash the plate with warm PBS to remove non-adherent cells.

-

Add fresh culture medium and incubate the adherent macrophages.

-

Cell Viability Assay

Protocol 3: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

FITC-negative and PI-negative cells are viable.

-

FITC-positive and PI-negative cells are in early apoptosis.

-

FITC-positive and PI-positive cells are in late apoptosis or necrosis.

-

Gene Expression Analysis

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

-

Cell Treatment: Treat cells (e.g., Huh7) with an inflammatory stimulus (e.g., a cytokine cocktail) in the presence or absence of this compound for 6-24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using primers specific for the target inflammatory genes (e.g., SAA1, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Caption: this compound-mediated AHR signaling pathway.

Caption: Experimental workflow for cell viability assay.

Caption: Experimental workflow for apoptosis assay.

References

- 1. Ligand-mediated cytoplasmic retention of the Ah receptor inhibits macrophage-mediated acute inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Administering SGA360 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGA360 is a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM) that has demonstrated notable anti-inflammatory properties in preclinical studies.[1][2] It functions by repressing cytokine-mediated gene expression in an AHR-dependent manner.[1] Unlike typical AHR agonists, this compound does not exhibit significant AHR agonist activity, suggesting a distinct mechanism of action that involves enhancing the cytoplasmic localization of the AHR.[2] These characteristics make this compound a promising therapeutic candidate for a variety of inflammatory conditions.

These application notes provide detailed protocols for the administration of this compound in various mouse models of inflammation, guidance on data collection and analysis, and a summary of its mechanism of action.

Mechanism of Action: AHR-Dependent Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects through the modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. Upon binding, this compound does not act as a conventional AHR agonist. Instead, it is thought to promote the retention of the AHR in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[2] This selective modulation leads to the suppression of key inflammatory mediators.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

TPA-Induced Ear Edema Model (Acute Topical Inflammation)

This model is used to assess the efficacy of topically applied anti-inflammatory agents. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces a rapid and measurable edematous response in the mouse ear.

Materials:

-

This compound

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

HPLC-grade acetone (Vehicle)

-

C57BL/6J mice (6-8 weeks old)

-

Micrometer or ear punch and balance

Protocol:

-

Preparation of this compound Solution: Dissolve this compound in HPLC-grade acetone to a final concentration of 0.6 mg/mL.

-

Preparation of TPA Solution: Dissolve TPA in HPLC-grade acetone to a final concentration of 0.03 mg/mL.

-

Animal Handling: Anesthetize mice according to approved institutional protocols.

-

Treatment Application:

-

Topically apply 50 µL of the this compound solution (30 µg) to the right ear of each mouse in the treatment group.[1]

-

Immediately after, apply 50 µL of the TPA solution (1.5 µg) to the same ear.[1]

-

For the control group, apply 50 µL of HPLC-grade acetone followed by 50 µL of the TPA solution to the right ear.

-

The left ear of all animals should receive 50 µL of the vehicle alone.[1]

-

-

Assessment of Inflammation:

-

After 6 hours, euthanize the mice.[1]

-

Measure the thickness of both ears using a micrometer.

-

Alternatively, use a 7mm biopsy punch to collect ear tissue and measure the weight.

-

The difference in thickness or weight between the right and left ears is a measure of the edema.

-

-

Gene Expression Analysis (Optional):

-

Isolate total RNA from the ear punches for analysis of inflammatory gene expression (e.g., Saa3, Cox2, Il6) by qRT-PCR.[1]

-

Figure 2: Experimental workflow for the TPA-induced ear edema model.

LPS-Induced Endotoxemia Model (Systemic Inflammation)

This model mimics the systemic inflammatory response seen in sepsis. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of this response.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Appropriate vehicle for this compound (e.g., corn oil, DMSO/saline mixture - Note: Vehicle compatibility and potential for inflammation should be pre-determined )

-

C57BL/6 mice (8-12 weeks old)

Protocol:

-

Preparation of this compound Formulation: Due to the lack of published data on systemic administration of this compound, it is crucial to first determine a suitable vehicle and conduct dose-ranging studies. Potential starting points for vehicle selection could include corn oil for oral gavage or a solution of DMSO in saline for intraperitoneal (i.p.) injection. A pilot study to assess the maximum tolerated dose (MTD) is highly recommended.

-

Animal Handling and Dosing:

-

Administer this compound via the chosen route (e.g., oral gavage or i.p. injection) at the predetermined dose. The timing of administration relative to the LPS challenge (pretreatment) is a critical variable to optimize.

-

As a starting point for i.p. administration, a dose range of 1-50 mg/kg could be explored.

-

-

Induction of Endotoxemia:

-

Inject a sublethal dose of LPS (e.g., 2-5 mg/kg) intraperitoneally.[3] The specific dose may need to be titrated depending on the mouse strain and LPS batch.

-

-

Monitoring and Sample Collection:

-

Monitor mice for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture).

-

At predetermined time points (e.g., 2, 4, 8, 24 hours post-LPS), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) via ELISA.

-

At the study endpoint, tissues such as the liver, spleen, and lungs can be harvested for histological analysis and gene expression studies.

-

Monosodium Urate (MSU) Crystal-Induced Gout Model (Acute Inflammatory Arthritis)

This model simulates the acute inflammatory response characteristic of a gout flare, which is triggered by the deposition of MSU crystals in the joints.

Materials:

-

This compound

-

Monosodium urate (MSU) crystals

-

Sterile, pyrogen-free PBS

-

Appropriate vehicle for this compound

-

BALB/c or C57BL/6 mice

Protocol:

-

Preparation of MSU Crystals: Prepare sterile, needle-shaped MSU crystals as previously described.[4]

-

This compound Administration: